Lsmotinib
Description
PHI-101 is an orally bioavailable novel small molecule that acts as a next-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor. It has shown potent anti-leukemic activity in primary acute myeloid leukemia samples harboring several FLT3-resistance mutations . This compound is particularly significant in the treatment of acute myeloid leukemia, especially in patients who have developed resistance to other FLT3 inhibitors .
Properties
CAS No. |
2127107-15-5 |
|---|---|
Molecular Formula |
C19H19FN4O2S |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
3-(carbamoylamino)-5-[2-(3-fluorophenyl)ethynyl]-N-[(3S)-piperidin-3-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H19FN4O2S/c20-13-4-1-3-12(9-13)6-7-15-10-16(24-19(21)26)17(27-15)18(25)23-14-5-2-8-22-11-14/h1,3-4,9-10,14,22H,2,5,8,11H2,(H,23,25)(H3,21,24,26)/t14-/m0/s1 |
InChI Key |
ULVAGWVTXBTFRN-AWEZNQCLSA-N |
Isomeric SMILES |
C1C[C@@H](CNC1)NC(=O)C2=C(C=C(S2)C#CC3=CC(=CC=C3)F)NC(=O)N |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=C(C=C(S2)C#CC3=CC(=CC=C3)F)NC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PHI-101 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves standard organic chemistry techniques such as nucleophilic substitution, oxidation, and reduction reactions .
Industrial Production Methods
Industrial production of PHI-101 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, purification techniques such as chromatography, and stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
PHI-101 undergoes various chemical reactions, including:
Oxidation: PHI-101 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in PHI-101.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the PHI-101 molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
PHI-101 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study FLT3 inhibition and its effects on cellular signaling pathways.
Biology: Employed in research to understand the role of FLT3 in cell growth and differentiation.
Medicine: Investigated as a therapeutic agent for the treatment of acute myeloid leukemia and other cancers.
Industry: Potential applications in the development of new cancer therapies and drug discovery platforms
Mechanism of Action
PHI-101 exerts its effects by inhibiting the activity of FLT3, a member of the class III receptor tyrosine kinase family. FLT3 plays a crucial role in regulating cell growth and differentiation of hematopoietic cells. PHI-101 binds to the FLT3 receptor and inhibits its phosphorylation, thereby blocking downstream signaling pathways such as STAT5 and ERK1/2. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in FLT3-mutated acute myeloid leukemia cells .
Comparison with Similar Compounds
PHI-101 is compared with other FLT3 inhibitors such as:
Gilteritinib: Another FLT3 inhibitor used in the treatment of acute myeloid leukemia.
Quizartinib: A FLT3 inhibitor that targets similar mutations.
Midostaurin: An older FLT3 inhibitor with broader kinase inhibition.
PHI-101’s uniqueness lies in its ability to overcome resistance mutations that limit the efficacy of other FLT3 inhibitors, making it a promising candidate for the treatment of refractory or relapsed acute myeloid leukemia .
Biological Activity
Overview of U2UY9Tbq8Z
U2UY9Tbq8Z is a Unique Ingredient Identifier (UNII) assigned to a specific compound, which is often used in pharmaceutical and biochemical research. The biological activity of such compounds typically involves their interaction with biological systems, including their effects on cells, tissues, and organisms.
Biological compounds can exhibit various mechanisms of action, including:
- Enzyme Inhibition : Compounds may inhibit specific enzymes, altering metabolic pathways.
- Receptor Binding : Many compounds act by binding to cell receptors, influencing signal transduction pathways.
- Gene Expression Modulation : Some compounds can affect gene expression, leading to changes in protein synthesis.
Types of Biological Activities
- Antimicrobial Activity : Some compounds demonstrate the ability to inhibit the growth of bacteria, fungi, or viruses.
- Anticancer Activity : Certain compounds have been studied for their potential to induce apoptosis in cancer cells or inhibit tumor growth.
- Anti-inflammatory Effects : Compounds may reduce inflammation by modulating immune responses.
- Neuroprotective Effects : Some compounds are investigated for their potential to protect neuronal cells from damage.
Data Table of Biological Activities
| Activity Type | Description | Examples |
|---|---|---|
| Antimicrobial | Inhibits growth of microorganisms | Antibiotics |
| Anticancer | Induces cancer cell death | Chemotherapeutic agents |
| Anti-inflammatory | Reduces inflammation | NSAIDs |
| Neuroprotective | Protects neurons from damage | Neuroprotective agents |
Case Study 1: Anticancer Properties
A study examined the effects of a compound similar to U2UY9Tbq8Z on breast cancer cell lines. The findings indicated that the compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial properties of U2UY9Tbq8Z against Staphylococcus aureus. Results showed significant inhibition of bacterial growth at varying concentrations, suggesting potential use as an antibacterial agent.
Research Findings Summary
- In vitro studies demonstrated that U2UY9Tbq8Z has promising anticancer and antimicrobial activities.
- Mechanistic studies revealed that the compound operates through multiple pathways, enhancing its therapeutic potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
